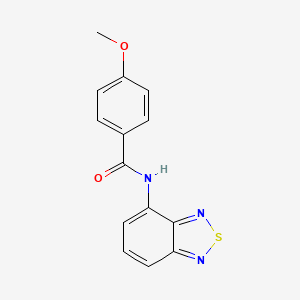

![molecular formula C15H13BrN2O2 B5522003 N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methylbenzamide](/img/structure/B5522003.png)

N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves acylation reactions and can be characterized by various spectroscopic methods such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy). These methods help in confirming the structure of the synthesized compounds and their purity (He et al., 2014).

Molecular Structure Analysis

Molecular structure determination is crucial and can be achieved through X-ray crystallography and DFT (Density Functional Theory) calculations. These techniques provide insights into the geometry, bond lengths, angles, and dihedral angles of molecules. They also help in understanding the impact of intermolecular interactions on the molecule's structure (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical behavior of N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methylbenzamide involves its reactivity under various conditions. Schiff base formation and amidoalkylation are common reactions for related compounds, demonstrating the versatility and reactivity of the amide and bromo functional groups (Zhu & Qiu, 2011).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are essential for understanding the compound's behavior in different environments. Polymorphism can also be observed in related compounds, indicating the existence of multiple crystalline forms that have distinct physical properties (Yasuoka, Kasai, & Kakudo, 1969).

Chemical Properties Analysis

The compound's chemical properties are influenced by its functional groups. For instance, the amide group contributes to its chemical stability and reactivity towards hydrolysis. Understanding these properties is crucial for predicting the compound's behavior in chemical reactions and potential applications (Mirallai, Manos, & Koutentis, 2013).

Scientific Research Applications

Polymer Synthesis

One study focused on the synthesis and characterization of novel aromatic polyimides using diamines, which are crucial intermediates for polymer production. These polymers demonstrated high solubility in organic solvents and significant thermal stability, indicating their potential use in advanced materials technology (Butt et al., 2005).

Anticonvulsant Effects

Research into 4-aminobenzamides, a category that includes N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methylbenzamide, has shown significant anticonvulsant activity. These compounds were tested in mice for their efficacy against seizures, suggesting their potential in developing new antiepileptic drugs (Clark et al., 1984).

Antiviral Activity

A study on N-phenylbenzamide derivatives highlighted their promising antiviral activity against Enterovirus 71 (EV 71), a pathogen responsible for severe hand, foot, and mouth disease. This research identified specific compounds with low cytotoxicity and potent antiviral effects, marking a step forward in antiviral drug development (Ji et al., 2013).

Chemical Synthesis Methodologies

Innovations in chemical synthesis methodologies using N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methylbenzamide derivatives have been documented. For instance, a novel method for synthesizing 4-phenylquinazolinones via palladium-catalyzed domino reactions, involving N-benzylation and benzylic C-H amidation, has been developed. This method represents a strategic approach to constructing complex molecules in water, emphasizing the importance of green chemistry principles (Hikawa et al., 2012).

properties

IUPAC Name |

3-bromo-N-(4-carbamoylphenyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O2/c1-9-2-3-11(8-13(9)16)15(20)18-12-6-4-10(5-7-12)14(17)19/h2-8H,1H3,(H2,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEWGZYVMWPDFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-6-{[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5521922.png)

![5-(2-chlorophenyl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5521947.png)

![2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5521955.png)

![1-(ethylsulfonyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B5521956.png)

![2-(4-{[7-methyl-2-(2-thienyl)-3-quinolinyl]methyl}-1-piperazinyl)acetamide](/img/structure/B5521967.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5521981.png)

![3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5521984.png)

![3-(1,3-benzodioxol-5-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide hydrochloride](/img/structure/B5521989.png)

![N-(4-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521995.png)

![2-(3-methoxybenzyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5521997.png)